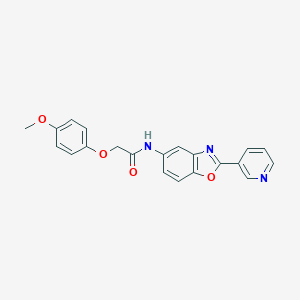![molecular formula C21H16BrN5O B278629 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide](/img/structure/B278629.png)
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide, also known as BPTD, is a chemical compound that has been widely used in scientific research. BPTD is a tetrazole-based compound that has been synthesized and studied extensively due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2 activity, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has also been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide in lab experiments is its specificity for COX-2 inhibition. 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has been found to have minimal effects on COX-1, which is an enzyme that is involved in the production of prostaglandins that protect the stomach lining. However, one of the limitations of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide in lab experiments is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide. One potential direction is the development of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide derivatives that have improved solubility and bioavailability. Another potential direction is the study of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide involves the reaction of 4-bromobenzyl chloride with sodium azide to form the intermediate 4-bromobenzyl azide. This intermediate is then reacted with N,N-diphenylacetamide in the presence of copper(I) iodide to form the final product, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide.
Applications De Recherche Scientifique
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C21H16BrN5O |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
2-[5-(4-bromophenyl)tetrazol-1-yl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C21H16BrN5O/c22-17-13-11-16(12-14-17)21-23-24-25-26(21)15-20(28)27(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 |
Clé InChI |
KMZFWIVKWYQMRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
![N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)

![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)
![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)